2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a five-component cascade reaction can be employed, involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and studies.
Medicine: It is being explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds share a similar core structure and have shown significant activity against tuberculosis.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound is another derivative with distinct chemical properties.
Uniqueness
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-7-13-6-8(11(14)15)4-5-10(13)12-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
UVNAIDQLSKNSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=C(C=CC2=N1)C(=O)O |
Origin of Product |
United States |
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